molecular formula C13H28O2 B14515420 11-Methyldodecane-1,7-diol CAS No. 62870-49-9

11-Methyldodecane-1,7-diol

Cat. No.: B14515420
CAS No.: 62870-49-9
M. Wt: 216.36 g/mol
InChI Key: ZOCQRTQQZQUBRK-UHFFFAOYSA-N
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Description

11-Methyldodecane-1,7-diol is a branched aliphatic diol with hydroxyl groups at positions 1 and 7 and a methyl substituent at position 11. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., Dodecane-1,12-diol and other diols) suggest that its properties are influenced by hydroxyl positioning, chain length, and branching. Such diols are typically used in polymer synthesis, surfactants, or pharmaceuticals due to their bifunctional reactivity and solubility characteristics.

Properties

CAS No.

62870-49-9

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

11-methyldodecane-1,7-diol

InChI

InChI=1S/C13H28O2/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12-15H,3-11H2,1-2H3

InChI Key

ZOCQRTQQZQUBRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(CCCCCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldodecane-1,7-diol can be achieved through several methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dodecanedioic acid or its esters. This process is carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 11-Methyldodecane-1,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

11-Methyldodecane-1,7-diol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 11-Methyldodecane-1,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes, altering their activity and potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally relevant for comparison:

Compound Name Structure Type Functional Groups Molecular Formula Molecular Weight (g/mol) Physical State Key Data Sources
Dodecane-1,12-diol Linear 1,12-diol C₁₂H₂₆O₂ 202.34 Solid (stable)
2,4,7,9-Tetramethyldec-5-yne-4,7-diol Branched, unsaturated 4,7-diol, triple bond C₁₄H₂₄O₂* 224.34* Liquid (mixture)
1,7-Dithio-4,10-dioxocyclododecane (B2) Cyclic Dithio, dioxo, ethers C₁₂H₂₀O₂S₂ 208.34 Thick oil
11-Methyldodecane-1,7-diol Branched 1,7-diol, methyl branch C₁₃H₂₈O₂* 216.36* Not reported N/A

*Estimated based on structural analogs.

Key Observations:
  • Branching vs. Linearity : The methyl branch in this compound likely reduces crystallinity compared to linear Dodecane-1,12-diol, which is a stable solid .
  • Unsaturation Effects : 2,4,7,9-Tetramethyldec-5-yne-4,7-diol contains a triple bond, increasing reactivity in click chemistry or polymerization compared to saturated analogs .
  • Heteroatom Influence : Cyclic compound B2 () incorporates sulfur and oxygen, leading to distinct FT-IR signatures (e.g., 1111 cm⁻¹ for C-O-C, 661 cm⁻¹ for C-S-C) and lower melting points (oil vs. crystalline solids) .

Physical and Chemical Properties

Property Dodecane-1,12-diol 2,4,7,9-Tetramethyldec-5-yne-4,7-diol 1,7-Dithio-4,10-dioxocyclododecane (B2) This compound (Inferred)
Melting Point Not reported (stable solid) Not reported Thick oil (no MP) Likely lower than linear analogs
Solubility Polar solvents (moderate) Likely hydrophobic due to branches/alkyne Organic solvents (benzene/chloroform) Moderate in polar solvents
Stability Stable; incompatible with strong acids/oxidizers Part of a mixture (density: 1.04134 g/mL) Stable under chromatography conditions Similar to branched diols
Synthetic Yield Not reported Not reported 45% Dependent on purification methods
Notes:
  • Synthetic Methods : Cyclic dithio compounds () are synthesized via nucleophilic substitution (e.g., Cs₂CO₃-mediated reactions), suggesting that this compound may require similar column chromatography purification (e.g., benzene/ethyl acetate) .
  • Safety Profile : Dodecane-1,12-diol decomposes under fire to emit toxic fumes, a hazard likely shared by this compound due to analogous hydrocarbon backbones .

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